N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15052138
InChI: InChI=1S/C15H16FN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15052138

Molecular Formula: C15H16FN5

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C15H16FN5
Molecular Weight 285.32 g/mol
IUPAC Name N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C15H16FN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3
Standard InChI Key FJYWFVIHICTBCM-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F

Introduction

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, which structurally resembles purine bases. This compound is characterized by a diethyl substitution at the nitrogen atom and a fluorophenyl group at the first position of the pyrazolo ring. Its molecular weight is approximately 338.30 g/mol, and it exhibits significant biological activity, particularly in anticancer and antiviral research.

Biological Activity

N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic applications, particularly in inhibiting specific kinases involved in cell proliferation. This makes it a promising candidate for cancer therapeutics. Additionally, its ability to modulate various signaling pathways suggests possible applications in treating inflammatory diseases.

Biological ActivityDescription
Anticancer ActivityInhibits specific kinases involved in cell proliferation
Antiviral ActivityPotential applications due to its structural similarity to purine bases
Anti-inflammatory ActivityModulates cellular pathways associated with inflammation

Synthesis and Derivatives

The synthesis of N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods, often involving the formation of derivatives to enhance biological activities. These derivatives are crucial for developing compounds with improved therapeutic efficacy.

Synthesis MethodDescription
General ApproachInvolves the formation of pyrazolo[3,4-d]pyrimidine core followed by substitution reactions
Derivative FormationEnhances biological activity through modifications at the nitrogen atoms and fluorophenyl group

Comparison with Similar Compounds

Several compounds share structural features with N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, including variations in substitution patterns and biological activities.

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olLacks diethyl substitutionAnticancer activity
6-(Chloromethyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineContains chloromethyl groupAntiviral properties
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineDifferent fluorophenyl substitutionPotential anticancer activity

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